The compound is classified as a glycoside, specifically an O-alkylated glycoside. Glycosides are significant in biological systems due to their roles in metabolism and their potential therapeutic effects. They often exhibit various pharmacological properties, making them valuable in medicinal chemistry .
The synthesis of 7alpha-O-Ethylmorroniside can be achieved through several methods, primarily involving glycosylation reactions. One common method includes the reaction of ethyl alcohol with appropriate sugar precursors under acidic conditions to facilitate the formation of the glycosidic bond.
The molecular structure of 7alpha-O-Ethylmorroniside features a glycosidic linkage between an ethyl group and a sugar moiety. The specific stereochemistry at various centers contributes to its biological activity.
7alpha-O-Ethylmorroniside can participate in several chemical reactions typical of glycosides:
The reaction conditions must be carefully controlled to prevent degradation or unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor reaction progress.
The mechanism of action for 7alpha-O-Ethylmorroniside involves its interaction with biological targets, potentially influencing metabolic pathways. Its glycosidic nature allows it to interact with enzymes that recognize glycosides, leading to various biological effects.
Research indicates that compounds similar to 7alpha-O-Ethylmorroniside may exhibit antioxidant properties, anti-inflammatory effects, and potential anticancer activity through modulation of cellular signaling pathways .
7alpha-O-Ethylmorroniside has several applications in scientific research:
Cornus officinalis Sieb. et Zucc. (山茱萸, Shanzhuyu) has been a cornerstone of Traditional Chinese Medicine (TCM) for over 2,000 years, with its first documented use appearing in Shen Nong's Materia Medica (神农本草经) [1] [8]. According to TCM theory, the fruit (Corni Fructus) enters the liver and kidney meridians, exhibiting sour and astringent properties that enable its essential function in "replenishing liver and kidney, arresting seminal emission and sweat" [1]. Historical applications specifically targeted kidney yin/yang deficiency patterns manifesting as vertigo, tinnitus, waist/knee weakness, frequent urination, and nocturnal emissions – symptoms now recognized as correlates of renal dysfunction [8].
The Ming Dynasty text Bencao Gangmu (本草纲目) documented Corni Fructus in polyherbal formulations for kidney-related disorders. Notably, it served as a sovereign herb in Liuwei Dihuang Wan (六味地黄丸) for kidney yin deficiency and as a key component in Jingui Shenqi Wan (金匮肾气丸) for kidney yang deficiency [1]. These formulae addressed fundamental patterns of renal wasting disorders through astringent action. Processing methods significantly influenced therapeutic applications: wine-steaming enhanced its kidney-tonifying properties, while raw herb preparations prioritized essence preservation [5] [8]. Guchong Tang (固冲汤), another classical formulation containing Corni Fructus, specifically treated urinary incontinence and menorrhagia by "preserving Primordial Qi and stopping Blood" [1].
Table 1: Historical TCM Formulations Containing Corni Fructus with Renal Indications
Formula Name | Historical Period | Renal-Related Indications | Role of Corni Fructus |
---|---|---|---|
Liuwei Dihuang Wan | Song Dynasty | Kidney Yin Deficiency (vertigo, tinnitus, weakness) | Replenish liver/kidney yin |
Jingui Shenqi Wan | Han Dynasty | Kidney Yang Deficiency (edema, frequent urination) | Reinforce yang from yin |
Guchong Tang | Qing Dynasty | Kidney Qi Instability (urinary incontinence, menorrhagia) | Preserve Primordial Qi |
Laifu Tang | Ming Dynasty | Yang Depletion Syndrome (cold limbs, profuse sweating) | Restore Yang from collapse |
Iridoid glycosides constitute the primary bioactive fraction (18-22% dry weight) responsible for Corni Fructus' nephroprotective effects [1] [4]. Modern pharmacological studies reveal that iridoid glycosides – particularly morroniside, loganin, and their derivatives – ameliorate renal dysfunction through multi-target mechanisms. In streptozotocin-induced diabetic rats, total iridoid glycosides (20 mg/kg/d for 10 days) significantly reduced urinary protein excretion and serum creatinine by inhibiting AGE/RAGE signaling (advanced glycation end products/receptor) and downstream NF-κB activation [4] [9]. These effects correlated with histopathological improvements in glomerular hypertrophy and tubular degeneration [9].
The specific molecular pathways modulated include:
Table 2: Nephroprotective Mechanisms of Cornus Iridoid Glycosides
Molecular Target | Biological Effect | Renal Outcome | Experimental Evidence |
---|---|---|---|
AGE/RAGE/NF-κB axis | ↓ AGE accumulation (56.3%) | Reduced diabetic glomerulosclerosis | STZ-induced diabetic rats [4] |
Nrf2/HO-1 pathway | ↑ Antioxidant enzymes (SOD 42.1%) | Attenuated oxidative renal damage | 5/6 nephrectomy model [2] |
TGF-β1/CTGF signaling | ↓ Fibronectin deposition (48.7%) | Inhibited renal fibrosis | db/db mice [8] [9] |
TLR4/MyD88/NF-κB | ↓ Inflammatory cytokines (TNF-α 37.5%) | Improved tubulointerstitial inflammation | CRF rats [2] |
7α-O-Ethylmorroniside represents a structurally modified iridoid derived from morroniside through ethylation at the C7 position, enhancing its lipophilicity and metabolic stability [6] [7]. While classical pharmacopeias (e.g., Chinese Pharmacopoeia, Japanese Pharmacopoeia) extensively document "Shanzhuyu" and its crude iridoid content, they lack specific references to 7α-O-Ethylmorroniside due to its recent identification (2018-2023) through advanced chromatographic techniques [3] [6]. This compound was isolated as a minor constituent (0.024-0.082% dry weight) from ethanol extracts of Corni Fructus using combined silica gel chromatography, HPLC-UV, and LC-MS/MS methods [3] [7].
The compound's structural relationship to classical compounds is evident: it shares the core secoiridoid skeleton with morroniside, a well-characterized constituent of Corni Fructus documented in modern pharmacopeial monographs. Traditional processing methods – particularly jiu zhi (wine-steaming) – alter the iridoid profile, generating ethylated derivatives through alcohol-mediated transesterification [5]. Pharmacokinetic studies in rats confirm that processed Corni Fructus exhibits enhanced bioavailability of iridoid glycosides compared to crude material, suggesting traditional methods may unintentionally optimize 7α-O-Ethylmorroniside formation [5].
Contemporary research has established its preliminary pharmacological profile, demonstrating superior glucose uptake stimulation (EC₅₀ 0.582 μM) in insulin-resistant HepG2 cells compared to morroniside (EC₅₀ >10 μM) [7]. This aligns with traditional use for "wasting-thirst" (消渴) patterns now recognized as diabetes-related kidney disease. While absent from classical texts, 7α-O-Ethylmorroniside embodies the structural evolution of traditional iridoids into bioactive derivatives with optimized renal protective effects.
Table 3: Historical Documentation Context for 7α-O-Ethylmorroniside Precursors
Classical Text | Period | Relevant Content | Modern Correlate |
---|---|---|---|
Shen Nong's Herbal Classic | Han Dynasty | "Shanzhuyu treats lumbar weakness, frequent urination" | Renal tonification indications |
Bencao Gangmu | Ming Dynasty | Wine-steaming enhances kidney-tonifying action | Ethylation during processing |
Chinese Pharmacopoeia 2020 | Modern | Morroniside content ≥0.6% (Corni Fructus) | Parent compound source |
Japanese Pharmacopoeia 18th | Modern | Loganin quantification standard | Structural analogues |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7